Basic Blue 8

Description

RN given refers to chloride

Structure

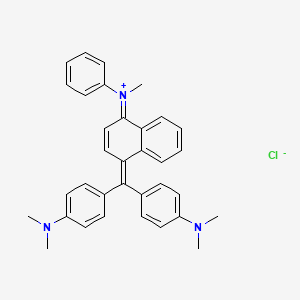

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N3.ClH/c1-35(2)27-19-15-25(16-20-27)34(26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29;/h6-24H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODQPPLFAXTBJS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944453 | |

| Record name | 4-([4-(Dimethylamino)phenyl]{4-[methyl(phenyl)amino]naphthalen-1-yl}methylidene)-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-87-7 | |

| Record name | Basic Blue 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Victoria Blue 4R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Victoria blue 4R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-([4-(Dimethylamino)phenyl]{4-[methyl(phenyl)amino]naphthalen-1-yl}methylidene)-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[[4-(dimethylamino)phenyl][4-toluidino-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Blue 8 (Victoria Blue 4R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 8, also known by its Colour Index name C.I. 42563 and common name Victoria Blue 4R, is a synthetic cationic dye belonging to the triarylmethane class.[1][2] Its unique chemical structure allows it to be utilized in various scientific applications, ranging from traditional histological staining to advanced analytical chemistry techniques.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of this compound (CAS No. 2185-87-7), presenting the information in a manner accessible and useful to researchers and professionals in the fields of chemistry, biology, and drug development.

Chemical Structure and Properties

This compound is an iminium salt composed of a central carbon atom bonded to three aryl groups, which are responsible for its chromophoric properties.[1][4] The positive charge on the molecule facilitates its interaction with negatively charged substrates.[2]

Chemical Structure:

-

IUPAC Name: [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium chloride[4]

-

Molecular Formula: C₃₄H₃₄ClN₃

-

CAS Number: 2185-87-7

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Dark blue to bluish-violet powder | [2] |

| Molecular Weight | 520.11 g/mol | |

| Melting Point | No data available | [3][5] |

| Boiling Point | No data available | [3][5] |

| Density | No data available | [3][5] |

| Vapor Pressure | No data available | [3][5] |

Solubility and Spectral Properties

| Property | Value | Source(s) |

| Solubility in Water | 3.23% | [7] |

| Solubility in Ethanol | 3.23% | [7] |

| Absorption Maxima (λmax) | 593.5 nm, 538.5 nm | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of N-methyl-N-phenylnaphthalen-1-amine with 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine. While a detailed, step-by-step industrial synthesis protocol is not publicly available, the general chemical transformation is understood.

General Manufacturing Method: The core of the synthesis involves the condensation reaction between the two key precursors, N-methyl-N-phenylnaphthalen-1-amine and the dichlorinated derivative of a triphenylmethane precursor. This reaction forms the final triarylmethane structure of the dye.

Elastic Fiber Staining (Victoria Blue Method)

Victoria Blue is utilized in histology for the selective staining of elastic fibers in tissue sections.[1][8] The underlying principle is thought to involve the formation of hydrogen bonds between the phenolic group of resorcinol in the staining solution and the elastic fibers, resulting in a distinct blue-black coloration.[1][8]

Detailed Protocol:

-

Deparaffinization and Hydration:

-

Deparaffinize tissue sections in xylene.

-

Hydrate the sections through a graded series of alcohols to water.

-

Wash once with distilled water.[8]

-

-

Oxidation:

-

Immerse slides in potassium permanganate solution for 5 minutes.

-

Rinse with water.[8]

-

-

Bleaching:

-

Place slides in oxalic acid solution for 2-3 minutes, or until the sections are colorless.

-

Rinse thoroughly with water.[8]

-

-

Staining:

-

Briefly rinse in 95% ethanol.

-

Stain in the Victoria Blue-resorcinol elastin stain for 8-24 hours in a sealed container to prevent evaporation.[8]

-

-

Differentiation:

-

Differentiate the sections in 95% ethanol or 1% hydrochloric acid in alcohol, monitoring the process microscopically until the desired staining intensity is achieved.[8]

-

-

Washing:

-

Rinse thoroughly in water for 3-5 minutes.[8]

-

-

Counterstaining:

-

Counterstain with Van Gieson's stain for 1 minute. Do not wash with water after this step.[8]

-

-

Dehydration and Mounting:

-

Quickly differentiate in 95% ethanol for a few seconds.

-

Dehydrate through absolute alcohol and clear in xylene.

-

Mount with a suitable mounting medium.[8]

-

Expected Results:

Application in Surface-Enhanced Raman Scattering (SERS)

This compound (as Victoria Blue 4R) has been employed as a molecular probe in Surface-Enhanced Raman Scattering (SERS) for the sensitive detection of biomolecules, such as chondroitin sulfate.[9] The principle of this application relies on the interaction between the target analyte and Victoria Blue 4R, which leads to a quantifiable change in the SERS signal of the dye when it is in proximity to a plasmonic nanoparticle substrate (e.g., gold or silver).[9]

General Principle of SERS-based Detection:

-

SERS Substrate and Probe: A stable colloidal solution of metallic nanoparticles (e.g., gold nanosol) serves as the SERS-active substrate. Victoria Blue 4R is used as the Raman reporter molecule (molecular probe).

-

Analyte Interaction: In the presence of the target analyte (e.g., chondroitin sulfate), it forms complexes with the Victoria Blue 4R molecules.[9]

-

Signal Modulation: This complex formation alters the interaction of the Victoria Blue 4R with the nanoparticle surface, leading to a decrease in the intensity of the characteristic SERS peaks of the dye.[9]

-

Quantification: The change in SERS intensity is proportional to the concentration of the analyte, allowing for quantitative analysis with high sensitivity.[9]

Biological Interaction Mechanism

A specific signaling pathway for this compound has not been elucidated in the current scientific literature. Its biological activity, particularly in the context of staining, is primarily attributed to its cationic nature and molecular structure.[2] The positively charged iminium group facilitates electrostatic interactions with negatively charged biological macromolecules such as nucleic acids (DNA and RNA) and acidic glycosaminoglycans.[2][10] This binding is the fundamental mechanism behind its utility as a histological stain for these cellular components.[10]

Conclusion

This compound (Victoria Blue 4R) is a versatile triarylmethane dye with established applications in histology and emerging uses in modern analytical techniques like SERS. While there are gaps in the publicly available data regarding some of its fundamental physicochemical properties, its synthesis and primary applications are well-understood. For researchers, scientists, and drug development professionals, this compound offers potential as a reliable staining agent and a sensitive molecular probe. Further research into its biological interactions beyond general electrostatic binding could unveil new applications for this classic dye.

References

- 1. pscientifics.com [pscientifics.com]

- 2. medkoo.com [medkoo.com]

- 3. victoria blue 4R|2185-87-7 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound | C34H34ClN3 | CID 160620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rowleybio.com [rowleybio.com]

- 7. stainsfile.com [stainsfile.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. A sensitive surface-enhanced Raman scattering method for chondroitin sulfate with Victoria blue 4R molecular probes in nanogold sol substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Histological Applications of Basic Blue 8 (Victoria Blue 4R)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Blue 8, more commonly known in histological applications as Victoria Blue 4R (Colour Index 42563; CAS No. 2185-87-7), is a cationic triarylmethane dye.[1] Its utility in histology stems from its ability to form strong electrostatic bonds with anionic (basophilic) tissue components. This guide provides a comprehensive overview of the principal applications of Victoria Blue 4R in a research and diagnostic context, with a focus on its use in the visualization of elastic fibers, pancreatic β-cells, copper-associated proteins, and Hepatitis B surface antigens. Detailed experimental protocols, quantitative data, and diagrammatic representations of workflows and mechanisms are provided to facilitate its application in the laboratory.

Physicochemical Properties and Staining Mechanism

Victoria Blue 4R is a dark blue to bluish-violet powder soluble in both water and alcohol.[2] As a basic (cationic) dye, its staining mechanism is primarily based on electrostatic attraction. The positively charged dye molecules bind to negatively charged tissue components such as nucleic acids (phosphate groups), acidic polysaccharides (sulfate and carboxyl groups), and certain proteins.[2] Pre-oxidation of the tissue with agents like potassium permanganate can create additional negative charges on specific structures, enhancing their affinity for Victoria Blue 4R.[3]

Table 1: Physicochemical Properties of this compound (Victoria Blue 4R)

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 42563 | [1] |

| CAS Number | 2185-87-7 | |

| Molecular Formula | C₃₄H₃₄ClN₃ | [1] |

| Molecular Weight | 520.1 g/mol | [1] |

| Solubility (Aqueous) | 3.23% | [1] |

| Solubility (Ethanol) | 3.23% | [1] |

| Absorption Maximum | 591-593.5 nm | [1] |

Staining Mechanism Diagram

Caption: General mechanism of Victoria Blue 4R staining.

Key Histological Applications and Protocols

Staining of Elastic Fibers

Victoria Blue 4R is a well-established stain for the demonstration of elastic fibers in connective tissues, which appear blue-black against a counterstained background.[4] This is particularly useful in pathology for assessing conditions involving the degradation or proliferation of elastic fibers, such as in vascular diseases.[3]

Table 2: Quantitative Parameters for Elastic Fiber Staining

| Parameter | Recommended Value/Range | Notes |

| Fixation | 10% Neutral Buffered Formalin | Adequate fixation is crucial for preserving fiber integrity. |

| Section Thickness | 4-6 µm | Ensures proper reagent penetration and visualization. |

| Staining Time | 4-24 hours | Overnight staining at room temperature is often recommended for optimal results.[5] |

| Differentiation | 70% Ethanol or 1% HCl in Ethanol | Controlled differentiation is key to achieving good contrast. |

-

Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.

-

Oxidation: Treat with a freshly prepared solution of 1% potassium permanganate and 1% sulfuric acid for 5 minutes.[6]

-

Decolorization: Rinse in water and treat with 1% sodium bisulfite or 2% oxalic acid until sections are colorless.[6]

-

Staining: Rinse well in running tap water, then in 70% ethanol, and stain in alcoholic Victoria Blue solution for at least 4 hours, or overnight.[5][6]

-

Differentiation: Differentiate in 70% ethanol for 1-3 minutes, monitoring microscopically until the background is decolorized.[5]

-

Counterstaining: Wash well in tap water and counterstain with Nuclear Fast Red for 5 minutes.[6]

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Elastic fibers: Blue to blue-black

-

Nuclei: Red

-

Cytoplasm: Pale pink/red

Caption: Workflow for Victoria Blue 4R staining of elastic fibers.

Staining of Pancreatic β-Cells

Victoria Blue 4R can be used for the specific staining of insulin granules within pancreatic β-cells, which appear blue.[7][8] This application is valuable in diabetes research for assessing β-cell mass and insulin content. The mechanism is believed to involve the interaction of the dye with the oxidized A-chain of the insulin molecule.[8]

Table 3: Comparison of Staining Methods for Pancreatic β-Cells

| Method | Principle | Advantages | Disadvantages |

| Victoria Blue 4R | Stains oxidized A-chain of insulin. | High specificity for insulin; stable preparations; allows for simultaneous histological assessment.[8] | Requires oxidation step. |

| Aldehyde Fuchsin | Stains sulfonic acid groups of oxidized insulin. | Intense staining. | Can be less specific, staining other endocrine cells. |

| Immunohistochemistry | Antibody-antigen reaction. | Very high specificity and sensitivity. | Higher cost; more complex protocol. |

-

Deparaffinization and Hydration: As for elastic fiber staining.

-

Oxidation: Treat sections with an appropriate oxidizing agent (e.g., potassium permanganate solution) for 3-5 minutes.[7]

-

Decolorization: Decolorize with sodium bisulfite for 1 minute.[7]

-

Staining: Wash and rinse in 70% ethanol. Stain in a 1% Victoria Blue 4R solution in 96% ethanol for 15 minutes to 2 hours.[7]

-

Counterstaining:

-

Dehydration and Mounting: Dehydrate and mount as previously described.

Expected Results:

-

Insulin in β-cells: Blue

-

A-cells: Red

Caption: Workflow for Victoria Blue 4R staining of pancreatic β-cells.

Staining of Copper-Associated Proteins

In certain pathological conditions, such as Wilson's disease, there is an accumulation of copper in hepatocytes, where it is bound to proteins. Victoria Blue 4R can be used to stain these copper-associated proteins, which appear blue.[6][9]

The protocol is similar to that for elastic fibers, often omitting a harsh oxidation step if the protein complex itself has an affinity for the dye. A standard procedure involves:

-

Deparaffinization and Hydration.

-

Staining: Stain in alcoholic Victoria Blue solution for several hours.[6]

-

Differentiation: Differentiate in 70% ethanol.[6]

-

Counterstaining: Counterstain with Nuclear Fast Red.[6]

-

Dehydration and Mounting.

Expected Results:

-

Copper-associated protein: Blue

-

Nuclei: Red

Staining of Hepatitis B Surface Antigen (HBsAg)

Victoria Blue 4R staining has been demonstrated as a reliable method for the detection of HBsAg in liver tissue sections, where the antigen deposits appear blue.[2][10] It offers a cost-effective alternative to immunohistochemistry for routine screening.

Table 4: Qualitative Comparison of HBsAg Staining Methods

| Method | Sensitivity/Specificity | Cost | Complexity |

| Victoria Blue 4R | Good for routine screening | Low | Moderate |

| Orcein | Similar to Victoria Blue | Low | Moderate |

| Immunohistochemistry | High | High | High |

The protocol is similar to that for copper-associated proteins, typically involving a pre-oxidation step to enhance staining.

-

Deparaffinization and Hydration.

-

Oxidation: Treat with potassium permanganate solution.

-

Decolorization: Use sodium bisulfite.

-

Staining: Stain with Victoria Blue solution.

-

Counterstaining: Use Nuclear Fast Red.

-

Dehydration and Mounting.

Expected Results:

-

HBsAg: Blue

-

Nuclei: Red

-

Cytoplasm: Pale pink

Quantitative Analysis

While histological staining is often qualitative, quantitative analysis of Victoria Blue 4R stained sections can be performed using digital image analysis software such as ImageJ.[11][12][13] This allows for the objective measurement of staining intensity and the area of stained structures.

Logical Relationship: Quantitative Image Analysis

Caption: Logical workflow for quantitative analysis of stained sections.

Conclusion

This compound (Victoria Blue 4R) is a versatile and cost-effective cationic dye with multiple valuable applications in histology. Its ability to reliably stain elastic fibers, pancreatic β-cells, copper-associated proteins, and HBsAg makes it an important tool for both research and diagnostics. Adherence to optimized protocols and the potential for quantitative analysis through digital imaging further enhance its utility in modern biomedical science.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Staining Kit: Victoria Blue for HBsAg-Detection [morphisto.de]

- 3. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pscientifics.com [pscientifics.com]

- 5. newcomersupply.com [newcomersupply.com]

- 6. youtube.com [youtube.com]

- 7. biomedres.us [biomedres.us]

- 8. VICTORIA 4R HISTOCHEMICAL METHOD FOR STAINING OF INSULIN IN PANCREATIC B-CELLS [elibrary.ru]

- 9. Atom Scientific Ltd | Product | Victoria Blue Stain Kit [atomscientific.com]

- 10. Victoria blue-nuclear fast red stain for HBs antigen detection in paraffin section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Quantitative analysis of histological staining and fluorescence using ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of Victoria Blue 4R Dye

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available scientific understanding of Victoria Blue 4R. It is important to note that while the dye is used in biological staining, detailed research into its specific molecular mechanism of action, particularly concerning distinct signaling pathways, is not extensively documented in publicly available literature. The information presented herein is based on its properties as a triphenylmethane dye and available toxicological data.

Introduction to Victoria Blue 4R

Victoria Blue 4R, also known as Basic Blue 8 or C.I. 42563, is a cationic triarylmethane dye. Structurally, it possesses a central carbon atom bonded to three aryl groups, with a positive charge that is delocalized across the molecule. This charge is key to its primary application as a biological stain, where it avidly binds to acidic (basophilic) tissue components such as nucleic acids in the cell nucleus and acidic mucins.

While its utility in histology is well-established, its direct application or detailed investigation in the realm of drug development and molecularly targeted therapy is limited. Understanding its mechanism of action is therefore primarily approached through the lens of its staining properties and general cytotoxic effects observed in toxicological studies.

Core Mechanism of Action: Electrostatic Interaction and Potential Cytotoxicity

The principal mechanism of action for Victoria Blue 4R as a stain is its electrostatic interaction with negatively charged cellular components. As a cationic dye, it binds to anionic sites within cells.

-

Staining Mechanism: The positively charged quaternary amine groups on the dye molecule form strong ionic bonds with negatively charged phosphate groups in the DNA and RNA of the cell nucleus, as well as with sulfate groups found in certain glycosaminoglycans. This results in the characteristic blue staining of these structures.

-

Inferred Cytotoxic Mechanisms: The cytotoxicity of triphenylmethane dyes, the class to which Victoria Blue 4R belongs, is thought to arise from several potential mechanisms, although specific research on Victoria Blue 4R is sparse. These potential mechanisms include:

-

Mitochondrial Dysfunction: Cationic dyes can accumulate in mitochondria due to the organelle's negative membrane potential, potentially disrupting the electron transport chain and leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

-

DNA Intercalation and Damage: The planar aromatic structure of the dye may allow it to intercalate between the base pairs of DNA, potentially interfering with DNA replication and transcription and leading to genotoxicity.

-

Membrane Disruption: The lipophilic nature of the dye can lead to its accumulation in cellular membranes, altering membrane fluidity and permeability, which can disrupt cellular homeostasis and lead to cell death.

-

The following diagram illustrates the general principle of Victoria Blue 4R's action as a biological stain.

Caption: Staining mechanism of Victoria Blue 4R.

Quantitative Data on Cytotoxicity

Quantitative data on the specific cytotoxic effects of Victoria Blue 4R are limited. The table below summarizes available data from toxicological assessments, which can provide an indication of its biological activity. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.

| Parameter | Test System | Value | Reference |

| LC50 (96h) | Daphnia magna | 0.28 mg/L | ECHA Substance Infocard |

| EC50 (72h) | Pseudokirchneriella subcapitata | 0.44 mg/L | ECHA Substance Infocard |

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50) is the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

4.1 Cell Viability Assay (MTT Assay)

-

Objective: To determine the concentration at which Victoria Blue 4R inhibits cell viability by 50% (IC50).

-

Methodology:

-

Seed cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Victoria Blue 4R for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

4.2 Reactive Oxygen Species (ROS) Detection Assay

-

Objective: To determine if Victoria Blue 4R induces oxidative stress.

-

Methodology:

-

Culture cells in a suitable plate or dish.

-

Treat cells with Victoria Blue 4R at various concentrations.

-

Load the cells with a fluorescent ROS indicator, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

Incubate for a specified time, allowing the probe to be deacetylated by cellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a chemical compound.

Caption: General workflow for cytotoxicity assessment.

Potential Signaling Pathway Involvement

Given the lack of specific research, any discussion of signaling pathways affected by Victoria Blue 4R is speculative and based on the general effects of cytotoxic agents that induce oxidative stress and DNA damage.

-

Oxidative Stress Pathways: If Victoria Blue 4R induces ROS production, it could activate stress-response pathways such as the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.

-

DNA Damage Response Pathways: If the dye causes DNA damage, it would likely trigger the activation of DNA damage response (DDR) pathways involving sensor proteins like ATM and ATR, which in turn would activate downstream effectors like p53 and CHK1/2, leading to cell cycle arrest, DNA repair, or apoptosis.

-

Apoptosis Pathways: Significant cellular stress or damage can lead to the initiation of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Given its potential to target mitochondria, the intrinsic pathway, involving the release of cytochrome c and the activation of caspases, would be a likely candidate.

The diagram below represents a generalized signaling cascade for a cellular response to a cytotoxic agent.

Caption: Potential cytotoxic signaling pathways.

Conclusion and Future Directions

Victoria Blue 4R's primary and well-understood mechanism of action is as a cationic stain for acidic cellular components. While its potential for cytotoxicity is recognized, and it can be inferred that it may act through inducing oxidative stress, DNA damage, and mitochondrial dysfunction, dedicated studies to elucidate the specific molecular pathways it perturbs are lacking.

For drug development professionals, Victoria Blue 4R itself is unlikely to be a therapeutic candidate due to its nature as a dye with probable off-target effects and potential toxicity. However, understanding the mechanisms of cytotoxicity of such triphenylmethane dyes could inform the design of novel cationic molecules targeted to specific cellular compartments or the development of safer industrial and biological dyes.

Future research should focus on:

-

Comprehensive in vitro studies using a panel of cell lines to determine IC50 values and elucidate the primary mode of cell death (apoptosis vs. necrosis).

-

Investigation of its effects on mitochondrial function, including membrane potential, oxygen consumption, and ATP production.

-

Assessment of its genotoxic potential through assays like the Comet assay and micronucleus test.

-

Transcriptomic and proteomic studies to identify global changes in gene and protein expression upon treatment with Victoria Blue 4R, which could reveal novel signaling pathways affected by the dye.

An In-depth Technical Guide to the Solubility of Basic Blue 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Basic Blue 8 (C.I. 42563), a synthetic triarylmethane dye. This document collates available solubility information, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 42563 and CAS number 2185-87-7, is a cationic dye.[1] Its molecular formula is C₃₄H₃₄ClN₃, and it has a molecular weight of approximately 520.11 g/mol .[1]

Solubility of this compound

Qualitative Solubility Profile:

This compound is consistently reported to be:

-

Soluble in cold water, forming a blue solution.[1]

-

Soluble in hot water, also resulting in a blue solution.[1]

-

Easily soluble in ethanol, yielding a blue solution.[1]

While some sources describe it as generally "soluble in water and alcohol," they do not provide specific solubility values.[1] Material safety data sheets reviewed for this guide stated that quantitative solubility information was "not available."

Data Presentation:

Due to the absence of quantitative data from the conducted research, a comparative table of solubility values cannot be provided. It is recommended that researchers determine the solubility of this compound in their specific solvent systems empirically, using the experimental protocols outlined below.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound in a solvent of interest, a standardized experimental protocol should be followed. The following is a general methodology based on established principles of solubility testing for dyes.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (e.g., 0.45 µm pore size)

-

Glass vials with screw caps

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a series of glass vials. The goal is to create a suspension where undissolved solid is clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To further clarify the supernatant, centrifuge the vials at a high speed for a set duration (e.g., 15-20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-

Perform a serial dilution of the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the spectrophotometer.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. A preliminary scan should be conducted to determine the λmax.

-

Prepare a standard calibration curve by measuring the absorbance of a series of this compound solutions of known concentrations.

-

-

Calculation of Solubility:

-

Using the equation derived from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye such as this compound.

Caption: Experimental workflow for dye solubility determination.

References

In-Depth Technical Guide: C.I. 42563 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for C.I. 42563, also known as Victoria Blue R, Basic Blue 8, and Fat Blue 4R. The following sections detail toxicological data, personal protective equipment (PPE) recommendations, emergency procedures, and proper storage and disposal methods. This document is intended for use by professionals in research and development environments.

Toxicological Data

The available toxicological data for C.I. 42563 indicates that it is harmful if swallowed and may cause irritation to the eyes.[1][2] Long-term exposure to high concentrations of the dust may lead to changes in lung function.[3] It is classified as Acute Toxicity, Category 4 (H302).[1][2]

| Toxicity Data for C.I. 42563 | |

| Acute Oral Toxicity (LD50) | 960 mg/kg (Rat)[3] |

| Acute Subcutaneous Toxicity (LD50) | 1408 mg/kg (Mouse)[3] |

| Carcinogenicity | Carcinogenic by RTECS criteria[3] |

Eye Irritation: Direct contact with the eyes may cause transient discomfort, including tearing and redness.[3] For cationic dyes, exposure to rabbit eyes has shown initial staining that, while disappearing within a day, can be followed by the cornea becoming translucent and greyish.[3] In severe cases, opacity may increase, and the cornea can soften, potentially leading to necrosis and permanent opacification.[3]

Skin Irritation: While skin contact is not generally thought to produce harmful health effects based on animal models, it is recommended to wash the skin with soap and water immediately after contact.[3][4] If irritation persists, medical attention should be sought.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited above are based on standardized OECD guidelines.

Acute Oral Toxicity (LD50)

The acute oral toxicity of C.I. 42563 was likely determined following a protocol similar to the OECD Guideline for the Testing of Chemicals, Section 4. This involves the administration of the substance to fasted animals in graduated doses to determine the dose at which 50% of the test animals die.

Eye Irritation

Eye irritation potential is typically assessed using the Draize test in rabbits, as outlined in OECD Guideline 405. A measured amount of the substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation such as redness, swelling, and discharge at specific intervals.

Mutagenicity (Ames Test)

Personal Protective Equipment (PPE)

To minimize exposure to C.I. 42563, the following personal protective equipment is recommended.[2]

| PPE for Handling C.I. 42563 | |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). |

| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or if dust is generated. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[2]

-

Do not breathe dust.[2]

-

Ensure adequate ventilation in the handling area.[2]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

Keep in a cool place.[1]

Emergency Procedures

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[4]

-

After skin contact: Wash off with soap and plenty of water.[4] If irritation persists, seek medical attention.[4]

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific hazards: May emit toxic fumes under fire conditions.[3]

-

Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures:

-

Wear appropriate personal protective equipment.[2]

-

Avoid dust formation.[6]

-

Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

-

Do not let product enter drains.[6]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[3]

Visualizations

Caption: Workflow for the safe handling of C.I. 42563.

Caption: Logical pathway for assessing the toxicity of a chemical substance.

References

In-Depth Technical Guide to Basic Blue 8 (Victoria Blue 4R)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and key applications of Basic Blue 8, a synthetic triarylmethane dye also known as Victoria Blue 4R. This document is intended for researchers, scientists, and professionals in drug development who utilize dyes and stains in their experimental workflows.

Core Properties of this compound

This compound is a cationic dye widely used in histology for staining specific cellular components. Its chemical structure and properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₄ClN₃ | [1] |

| Molecular Weight | 520.1 g/mol | [1] |

| CAS Number | 2185-87-7 | [2] |

| C.I. Name | This compound | [3] |

| C.I. Number | 42563 | [3] |

| Synonyms | Victoria Blue 4R, C.I. 42563 | [1][3] |

| Appearance | Dark blue to bluish-violet powder | [4] |

| Solubility | Soluble in water and alcohol | [4] |

Synthesis of this compound

The synthesis of this compound, a member of the triarylmethane dye family, generally involves the condensation of aromatic amines followed by an oxidation step.[5] While detailed, step-by-step industrial synthesis protocols are often proprietary, the fundamental chemical reaction involves two key precursors.

A common manufacturing method involves the reaction of N-methyl-N-phenylnaphthalen-1-amine with 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine.[5] This reaction is a type of electrophilic aromatic substitution.[6]

Synthesis Workflow

The logical workflow for the synthesis of this compound can be represented as follows:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols: Histological Staining

This compound, under the name Victoria Blue 4R, is a key component in various histological staining methods, particularly for the visualization of elastic fibers.[7][8][9] The mechanism is thought to involve the formation of hydrogen bonds between the dye complex and elastin fibrils.[9]

Victoria Blue Method for Elastic Fiber Staining

This protocol outlines the steps for staining elastic fibers in tissue sections using the Victoria Blue method.

Reagents:

-

Potassium permanganate solution

-

Oxalic acid solution

-

Elastin stain (containing Victoria Blue 4R and resorcinol)

-

Van Gieson stain (for counterstaining)

-

95% Ethanol

-

Distilled water

-

Neutral resin for mounting

Procedure:

-

Deparaffinization and Hydration:

-

Dewax tissue sections in xylene.

-

Hydrate the sections through graded alcohols to distilled water.[10]

-

-

Oxidation:

-

Immerse slides in potassium permanganate solution for 5 minutes.[8]

-

Rinse with distilled water.

-

-

Bleaching:

-

Staining:

-

Rinse sections in 95% alcohol.

-

Stain in Miller's elastic stain (containing Victoria Blue 4R) for 1.5 to 3 hours. For overnight staining, the solution can be diluted with an equal volume of 95% alcohol.[9]

-

-

Differentiation:

-

Wash sections in 95% alcohol.[9]

-

-

Counterstaining:

-

Rinse with distilled water.

-

Stain nuclei with Celestin Blue for 5 minutes, followed by a rinse in distilled water.

-

Stain in Haematoxylin for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

Counterstain with Van Gieson's stain for 2 minutes.[9]

-

-

Dehydration and Mounting:

-

Rapidly dehydrate the sections through graded alcohols.

-

Clear in xylene and mount with a neutral resin.[10]

-

Expected Results:

-

Elastic fibers: Blue-black[8]

-

Collagen: Red

-

Muscle and erythrocytes: Yellow

-

Nuclei: Blue/Black

Experimental Workflow for Elastic Fiber Staining

The following diagram illustrates the experimental workflow for the Victoria Blue staining method.

References

- 1. This compound | C34H34ClN3 | CID 160620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Victoria Blue 4R - CAS 2185-87-7 - City Chemical LLC. [citychemical.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 2185-87-7 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pscientifics.com [pscientifics.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Miller's Elastic Staining Protocol - IHC WORLD [ihcworld.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Historical Applications of Victoria Blue 4R Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victoria Blue 4R, a synthetic triphenylmethane dye also known as Basic Blue 8 and C.I. 42563, has a significant history in biological staining.[1] As a cationic (basic) dye, its utility stems from its ability to form strong electrostatic interactions with negatively charged tissue components, such as nucleic acids and acidic polysaccharides.[2][3] This technical guide provides an in-depth overview of the historical applications of Victoria Blue 4R, with a focus on its use in histology for the demonstration of elastic fibers, copper-associated proteins, and Hepatitis B surface antigen (HBsAg). Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for researchers and scientists.

Chemical Properties and Staining Mechanism

Victoria Blue 4R is a blue to bluish-violet powder soluble in water and alcohol.[2] Its staining mechanism is primarily based on the electrostatic attraction between the positively charged dye molecules and anionic sites within tissues.[3] This fundamental principle allows for the selective visualization of various cellular and extracellular components.

Historical Applications in Histology

The versatility of Victoria Blue 4R has led to its adoption in several key histological staining methods. Its historical significance is most prominent in the fields of connective tissue pathology, liver pathology, and virology.

Staining of Elastic Fibers

One of the earliest and most enduring applications of Victoria Blue 4R is in the demonstration of elastic fibers. These fibers, critical components of connective tissue, are not well-visualized with routine hematoxylin and eosin (H&E) staining. Victoria Blue 4R-based methods provide a strong, distinct blue to blue-black staining of elastic fibers, enabling their assessment in both normal and pathological conditions.[4][5][6]

Miller's method is a notable modification of the original Weigert's resorcin-fuchsin technique, incorporating Victoria Blue 4R, new fuchsin, and crystal violet.[4] The mechanism is thought to involve hydrogen bonding between the dye complex and elastin fibrils, with the ferric ions forming black dye lakes that possess cationic properties.[4]

Experimental Protocol: Miller's Elastic Stain

| Step | Reagent | Duration | Purpose |

| 1 | Xylene | 2 changes, 3 min each | Deparaffinization |

| 2 | Graded Alcohols (100%, 95%) | 2 changes each, 10 dips | Hydration |

| 3 | Distilled Water | Wash | - |

| 4 | Potassium Permanganate (0.25%) | 5 min | Oxidation |

| 5 | Distilled Water | Rinse | - |

| 6 | Oxalic Acid (1%) | 1 min | Decolorization |

| 7 | Distilled Water | Wash | - |

| 8 | 95% Alcohol | Rinse | - |

| 9 | Miller's Elastic Stain | 1.5 - 3 hours | Staining of elastic fibers |

| 10 | 95% Alcohol | Wash | - |

| 11 | Distilled Water | Rinse | - |

| 12 | Celestin Blue | 5 min | Nuclear staining |

| 13 | Distilled Water | Rinse | - |

| 14 | Mayer's Hematoxylin | 5 min | Nuclear staining |

| 15 | Running Tap Water | 5 min | Bluing |

| 16 | Distilled Water | Rinse | - |

| 17 | Curtis' Stain (Van Gieson) | 2 min | Counterstaining |

| 18 | Blot Dry | - | - |

| 19 | Graded Alcohols (95%, 100%) | Rapid dehydration | - |

| 20 | Xylene | 2 changes | Clearing |

| 21 | Resinous Mounting Medium | - | Coverslipping |

Expected Results:

-

Elastic fibers: Blue-black[4]

-

Nuclei: Black[4]

-

Collagen: Red[4]

-

Cytoplasm, Muscle, Erythrocytes: Yellow[4]

Quantitative Data: Miller's Elastic Stain Solution

| Component | Amount |

| Victoria Blue 4R (C.I. 42563) | 1.0 g |

| New Fuchsin (C.I. 42520) | 1.0 g |

| Crystal Violet (C.I. 42555) | 1.0 g |

| Hot Distilled Water | 200.0 ml |

| Resorcin | 4.0 g |

| Dextrin | 1.0 g |

| 30% Aqueous Ferric Chloride | 50.0 ml |

| 95% Alcohol | 200.0 ml |

Source: IHC World[4]

Experimental Workflow: Miller's Elastic Stain

Another valuable method for elastic fiber demonstration is Humberstone's stain, which also utilizes Victoria Blue 4R in its formulation.

Experimental Protocol: Humberstone's Elastic Stain

| Step | Reagent | Duration | Purpose |

| 1 | Xylene and Graded Alcohols | Variable | Deparaffinization and hydration |

| 2 | 0.25% Potassium Permanganate | 10 min | Mallory bleach |

| 3 | 95% Ethanol | Rinse | - |

| 4 | Humberstone's Solution | Overnight | Staining of elastic fibers |

| 5 | 95% Ethanol | Wash | Remove excess stain |

| 6 | Water | Wash | - |

| 7 | Iron Hematoxylin and Van Gieson | Variable | Counterstaining |

| 8 | Ethanol and Xylene | Variable | Dehydration and clearing |

| 9 | Resinous Medium | - | Mounting |

Expected Results:

Quantitative Data: Humberstone's Staining Solution

| Component | Amount |

| Victoria blue 4R | 1.0 g |

| Ethyl violet | 1.0 g |

| Resorcin | 4.0 g |

| Dextrin | 0.5 g |

| 30% aqueous Ferric chloride | 25.0 mL |

| 95% Ethanol | 150.0 mL |

| Phenol | 10.0 g |

| Concentrated Hydrochloric acid | 4.0 mL |

| Distilled water | 200.0 mL |

Source: StainsFile[2]

Experimental Workflow: Humberstone's Elastic Stain

Staining of Copper-Associated Protein (CAP)

Victoria Blue 4R is also employed in the identification of copper-associated protein (CAP) in liver sections.[7][8] An accumulation of CAP is a hallmark of certain liver diseases, such as Wilson's disease. The staining procedure for CAP is often combined with the demonstration of elastic fibers.

Experimental Protocol: Victoria Blue Stain for CAP and Elastic Fibers

| Step | Reagent | Duration | Purpose |

| 1 | Xylene | 3 changes, 3 min each | Deparaffinization |

| 2 | Graded Alcohols (100%, 95%) | 2 changes each, 10 dips | Hydration |

| 3 | Distilled Water | Wash | - |

| 4 | Potassium Permanganate-Sulfuric Acid Working Solution | 5 min | Oxidation |

| 5 | 1% Sodium Bisulfite | 2 min or until colorless | Decolorization |

| 6 | Running Tap Water | Well wash | - |

| 7 | 70% Ethyl Alcohol | 2 min | Rinse |

| 8 | Alcoholic Victoria Blue Stain | Minimum 4 hours (overnight recommended) | Staining of CAP and elastic fibers |

| 9 | 70% Ethyl Alcohol | 1-3 min | Differentiation |

| 10 | Running Tap Water | Well wash | - |

| 11 | Nuclear Fast Red (Kernechtrot) | 5 min | Counterstaining |

| 12 | Running Tap Water | 5 min | Wash |

| 13 | Graded Alcohols (95%, 100%) | Dehydration | - |

| 14 | Xylene | 3 changes, 10 dips each | Clearing |

| 15 | Resinous Mounting Medium | - | Coverslipping |

Source: Newcomer Supply[7]

Expected Results:

Quantitative Data: Potassium Permanganate-Sulfuric Acid Working Solution

| Component | Amount |

| 1% Aqueous Potassium Permanganate | 10 ml |

| 1% Aqueous Sulfuric Acid | 10 ml |

| Distilled Water | 40 ml |

Source: Newcomer Supply[7]

Experimental Workflow: Victoria Blue Stain for CAP

Staining of Hepatitis B Surface Antigen (HBsAg)

In the realm of virology, Victoria Blue 4R found a significant application in the staining of Hepatitis B surface antigen (HBsAg) in paraffin-embedded liver tissue sections.[9][10][11][12] This method provided a valuable tool for the histopathological diagnosis of Hepatitis B infection before the widespread availability of immunohistochemical techniques. The Victoria Blue-Nuclear Fast Red stain was considered a reliable and cost-effective method for routine laboratory use.[12]

Experimental Protocol: Victoria Blue-Nuclear Fast Red for HBsAg

A specific detailed protocol for the HBsAg stain is similar to that for CAP, often utilizing an oxidation step followed by staining with Victoria Blue and counterstaining with Nuclear Fast Red. The principle relies on the affinity of the dye for the HBsAg deposits within hepatocytes.

Comparison with Other HBsAg Staining Methods

| Method | HBsAg Staining Result | Advantages | Disadvantages |

| Victoria Blue | Blue | Low cost, stable solution, good contrast | Lower specificity and sensitivity than IHC |

| Shikata's Orcein | Magenta | Low cost | Complicated solution preparation, lower specificity |

| Immunohistochemistry (IHC) | Dark Brown | High specificity and sensitivity | High cost |

Source: Comparison of Three Staining Methods for Hepatitis B Virus[11]

Conclusion

The historical applications of Victoria Blue 4R stain highlight its significance as a versatile and robust tool in histology. From the detailed visualization of elastic fibers in connective tissue to the identification of pathological protein accumulations and viral antigens in liver tissue, Victoria Blue 4R has provided researchers and clinicians with invaluable insights. While newer techniques, such as immunohistochemistry, have surpassed it in terms of specificity for certain applications, the simplicity, cost-effectiveness, and reliability of Victoria Blue 4R-based methods ensure their continued relevance in the modern histology laboratory. This guide serves as a comprehensive resource for understanding and potentially applying these classic staining techniques in contemporary research and diagnostic settings.

References

- 1. stainsfile.com [stainsfile.com]

- 2. stainsfile.com [stainsfile.com]

- 3. medkoo.com [medkoo.com]

- 4. Miller's Elastic Staining Protocol - IHC WORLD [ihcworld.com]

- 5. pscientifics.com [pscientifics.com]

- 6. Victoria blue staining solution according to Miller (Elastica) [morphisto.de]

- 7. newcomersupply.com [newcomersupply.com]

- 8. Atom Scientific Ltd | Product | Victoria Blue Stain Kit [atomscientific.com]

- 9. Victoria blue-nuclear fast red stain for HBs antigen detection in paraffin section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Victoria blue in the detection of intrahepatocyte HBs Ag: comparison with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Comparison of three staining methods for hepatitis B virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]

An In-depth Technical Guide to the Absorption and Emission Spectra of Basic Blue 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 8, also known by its synonyms Victoria Blue 4R, C.I. 42563, and C.I. This compound, is a triarylmethane dye with significant applications in histology, cytology, and as a chromogenic reagent in various analytical assays.[1][2][3] Its utility in these fields is fundamentally linked to its photophysical properties, specifically its absorption and emission of light. This technical guide provides a comprehensive overview of the available data on the absorption and emission spectra of this compound, detailed experimental protocols for spectral analysis, and a visualization of the underlying photophysical processes.

Chemical and Physical Properties

This compound is a cationic dye with the following key identifiers and properties:

| Property | Value | Reference |

| Chemical Formula | C₃₄H₃₄ClN₃ | [1] |

| Molecular Weight | 520.12 g/mol | [1] |

| CAS Number | 2185-87-7 | [1] |

| C.I. Number | 42563 | [4] |

| Synonyms | Victoria Blue 4R, C.I. This compound | [1][4] |

| Appearance | Dark blue to bluish-violet powder | [1] |

| Solubility | Soluble in water and alcohol | [1][4] |

Spectroscopic Data

The interaction of this compound with light is characterized by its absorption and subsequent emission of photons. While extensive data on its absorption properties are available, specific quantitative data for its emission spectrum and quantum yield are not readily found in the public domain.

Absorption Spectrum

This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its intense blue color. The absorption maximum (λmax) can be influenced by the solvent environment.

| Solvent/Condition | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Reference |

| Not Specified | 593.5 nm, 538.5 nm | Not Reported | [4] |

| Complex with Tetrafluoroborate | 610 nm | 9.6 × 10⁴ L·mol⁻¹·cm⁻¹ | [5] |

Note: The molar absorptivity value is for a complex of Victoria Blue 4R and not the dye in a simple solvent.

Emission Spectrum

Experimental Protocols

The following sections detail the methodologies for determining the absorption and emission spectra of dyes like this compound.

Determination of Absorption Spectrum

Objective: To measure the absorption spectrum of this compound and determine its absorption maximum (λmax).

Materials:

-

This compound dye

-

Spectrophotometer grade solvent (e.g., ethanol, water)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1-10 µM. The final absorbance should ideally be within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 400-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum (blank) to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette with the this compound solution in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs (λmax). If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Determination of Emission Spectrum and Quantum Yield

Objective: To measure the fluorescence emission spectrum of this compound and determine its fluorescence quantum yield (ΦF).

Materials:

-

Fluorometer (spectrofluorometer)

-

Fluorescence-grade solvent

-

This compound solution (prepared as for absorption measurements)

-

A quantum yield standard with a known ΦF in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Quartz cuvettes (4-sided clear for fluorescence)

Procedure for Emission Spectrum:

-

Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength (λex) to the absorption maximum (λmax) of this compound. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., λex + 10 nm to 800 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette with the this compound solution in the fluorometer and record the emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). The Stokes shift can be calculated as the difference between the emission and absorption maxima (λem - λmax).

Procedure for Relative Quantum Yield Determination:

-

Prepare Solutions: Prepare dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorption: Record the absorption spectra of both the sample and the standard. Note the absorbance values at the chosen excitation wavelength.

-

Measure Emission: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample (Isample) and the standard (Istandard). The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

-

Visualizations

The photophysical processes of absorption and emission can be visualized to understand the relationship between the electronic states of the this compound molecule.

Caption: Jablonski diagram illustrating the absorption and emission process.

Caption: Experimental workflow for determining absorption and emission spectra.

References

An In-depth Technical Guide to the Triarylmethane Dye Class

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the triarylmethane dye class, covering their fundamental chemistry, synthesis, spectroscopic properties, and diverse applications in biomedical research and drug development.

Core Chemical Structure and Properties

Triarylmethane dyes are a class of intensely colored synthetic organic compounds built upon the triphenylmethane skeleton.[1] Their defining feature is a central carbon atom bonded to three aromatic (aryl) rings.[2] This extensive π-electron delocalization across the molecule is responsible for their brilliant colors.[3] The color and other properties of the dye are dictated by the specific substituents, such as amino or hydroxyl groups, attached to the aryl rings.[2][3]

These dyes are often cationic, carrying a positive charge, which allows them to bind to anionic sites in substrates like tissues and biological macromolecules.[3] The central carbocation structure also makes them highly reactive and sensitive to changes in pH, a property exploited in their use as indicators.[2]

When two of the aryl groups are bridged by a heteroatom, further sub-classes are formed, including the xanthenes (oxygen bridge), acridines (nitrogen bridge), and thioxanthenes (sulfur bridge), each with distinct properties and applications.[1]

References

The Core Principles of Staining Elastic Fibers: A Technical Guide Featuring Basic Blue 8 (Victoria Blue)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and practical application of stains used to visualize elastic fibers, with a central focus on Basic Blue 8, also known as Victoria Blue. Elastic fibers are critical components of the extracellular matrix in various tissues, providing elasticity and resilience. Their accurate visualization is paramount in toxicologic pathology and in the study of a wide range of diseases, including those affecting the skin, lungs, and blood vessels. This guide will delve into the mechanisms of action of key staining methodologies, provide detailed experimental protocols, and present quantitative data in a clear, comparative format.

Theoretical Basis of Elastic Fiber Staining

The selective staining of elastic fibers relies on the unique biochemical composition of elastin, the primary protein component of these fibers. Elastin is a hydrophobic protein rich in nonpolar amino acids and cross-linked by desmosine and isodesmosine, which are responsible for its elastic properties. The staining mechanisms of the most common methodologies can be broadly categorized as follows:

-

Hydrogen Bonding and Van der Waals Forces: Certain dyes, such as Orcein and Aldehyde Fuchsin, are thought to bind to the apolar core of the elastin protein through a combination of hydrogen bonds and van der Waals forces. The large molecular size of these dye complexes may also contribute to their retention within the elastic fiber network.

-

Ionic Interactions: The Verhoeff-Van Gieson (VVG) stain utilizes an iron-hematoxylin complex that forms strong bonds with the negatively charged components of elastin. The elastic tissue's strong affinity for this iron-hematoxylin complex allows it to retain the stain longer than other tissue components during differentiation.

-

Hypothesized Mechanisms for this compound (Victoria Blue): The precise mechanism for Victoria Blue's selectivity for elastic fibers is not fully elucidated. However, it is hypothesized that hydrogen bonds form between the phenolic group of resorcinol in the staining solution and specific sites on the elastic fibers.[1][2] Without pre-oxidation, Victoria Blue 8 has been found to predominantly stain elastic fibers, acid glycosaminoglycans, and DNA.[3][4]

Comparative Overview of Common Elastic Fiber Stains

The choice of staining method often depends on the specific research question, the tissue type, and the desired contrast. The following table summarizes the key characteristics of the most widely used elastic fiber stains.

| Staining Method | Principle of Staining | Elastic Fiber Color | Collagen Color | Muscle Color | Nuclei Color |

| This compound (Victoria Blue) | Hypothesized hydrogen bonding.[1][2] | Blue-black | Red (with Van Gieson counterstain) | Yellow (with Van Gieson counterstain) | Red (with Nuclear Fast Red counterstain) |

| Verhoeff-Van Gieson (VVG) | Strong affinity of elastin for an iron-hematoxylin complex.[5][6] | Black to Blue-Black[7] | Red[7] | Yellow[7] | Blue to Black[7] |

| Aldehyde Fuchsin | Formation of hydrogen bonds and van der Waals forces. | Deep Purple | Varies with counterstain | Varies with counterstain | Varies with counterstain |

| Orcein | Not fully elucidated, likely involves hydrogen bonding and van der Waals forces. | Brown to Purple | Varies with counterstain | Varies with counterstain | Varies with counterstain |

Experimental Protocols

Detailed methodologies for the key staining procedures are provided below. These protocols are intended as a guide and may require optimization based on the specific tissue and laboratory conditions.

This compound (Victoria Blue) Staining Protocol

This protocol is adapted from standard histological procedures for elastic fiber staining.

Reagents:

-

Potassium permanganate solution

-

Oxalic acid solution

-

Victoria Blue staining solution (containing Victoria Blue and resorcinol)

-

Van Gieson's counterstain or Nuclear Fast Red

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Oxidize sections in potassium permanganate solution for 5 minutes.[1][2]

-

Rinse in distilled water.

-

Bleach in oxalic acid solution for 2-3 minutes, or until sections are colorless.[1][2]

-

Rinse thoroughly in distilled water.

-

Stain in Victoria Blue solution for 2-4 hours at room temperature or 30-60 minutes at 37°C.

-

Rinse well in 70% ethanol.

-

Counterstain with Van Gieson's solution for 1-2 minutes or Nuclear Fast Red for 5 minutes.

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount with a resinous mounting medium.

Verhoeff-Van Gieson (VVG) Staining Protocol

This is a regressive staining method that requires differentiation.

Reagents:

-

Verhoeff's Hematoxylin solution (freshly prepared)

-

2% Ferric Chloride solution for differentiation

-

5% Sodium Thiosulfate solution

-

Van Gieson's counterstain

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in freshly prepared Verhoeff's Hematoxylin solution for 15-30 minutes. The sections should be completely black.

-

Rinse in tap water.

-

Differentiate in 2% Ferric Chloride solution, checking microscopically until elastic fibers are distinct and the background is gray. This step is critical and requires careful monitoring.

-

Rinse in running tap water.

-

Treat with 5% Sodium Thiosulfate for 1 minute to remove iodine.[8]

-

Wash in running tap water for 5 minutes.[8]

-

Counterstain with Van Gieson's solution for 1-5 minutes.[8]

-

Dehydrate quickly through 95% and absolute alcohol.

-

Clear in xylene and mount.

Visualizing the Staining Workflow

The following diagrams illustrate the logical flow of the experimental protocols for this compound (Victoria Blue) and Verhoeff-Van Gieson staining.

Caption: Experimental workflow for this compound (Victoria Blue) staining.

Caption: Experimental workflow for Verhoeff-Van Gieson (VVG) staining.

Signaling Pathways and Logical Relationships

While the staining process itself is a direct chemical interaction, the interpretation of the results is crucial in understanding the pathobiology of elastic fibers. For instance, in vascular diseases, the degradation of elastic fibers can be initiated by various signaling pathways involving matrix metalloproteinases (MMPs). The visualization of fragmented or diminished elastic fibers through staining can be a key indicator of these pathological processes.

Caption: Simplified pathway of elastic fiber degradation in disease.

References

- 1. pscientifics.com [pscientifics.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. This compound | 2185-87-7 | Benchchem [benchchem.com]

- 4. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Verhoeff's stain - Wikipedia [en.wikipedia.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Elastic Stain Kit (Modified Verhoff's) | Azer Scientific [azerscientific.com]

- 8. Verhoeff-Van Gieson (VVG) Staining Protocol for Elastic Fibers - IHC WORLD [ihcworld.com]

Methodological & Application

Application Notes: Protocol for Basic Blue 8 Staining of Elastic Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastic fibers are critical components of the extracellular matrix in various tissues, including the skin, lungs, and blood vessels, providing elasticity and resilience.[1] Visualizing and quantifying these fibers is essential for understanding tissue architecture in both normal physiological and pathological conditions. While several methods exist for staining elastic fibers, such as the widely used Verhoeff-Van Gieson (VVG) stain, Basic Blue 8 (also known as Victoria Blue) offers a distinct method for highlighting these structures.[2] This document provides a detailed protocol for the this compound staining method for elastic fibers, a comparison with other common methods, and diagrams to illustrate the workflow and staining mechanism.

The selective staining of elastic fibers by this compound is believed to involve the formation of hydrogen bonds.[3][4] The dye, in conjunction with resorcinol, is thought to form a complex that selectively binds to elastic fibers, staining them a distinct blue-black color.[3][4] This allows for clear visualization and subsequent analysis of elastic fiber morphology and distribution within a tissue section.

Comparison of Elastic Fiber Staining Methods

| Feature | This compound (Victoria Blue) | Verhoeff-Van Gieson (VVG) | Orcein | Aldehyde Fuchsin |

| Elastic Fiber Color | Blue-black[3][4] | Black[5] | Brown | Deep Purple |

| Background Staining | Counterstain dependent (e.g., Van Gieson yields red collagen and yellow cytoplasm)[3] | Red collagen, yellow cytoplasm (with Van Gieson counterstain)[5] | Counterstain dependent | Light purple background |

| Procedure Complexity | Moderately complex, involves oxidation and differentiation steps.[3] | Regressive staining requiring careful differentiation.[1] | Relatively simple, progressive stain. | Solution stability can be an issue. |

| Staining Time | Can be lengthy (8-24 hours), though can be accelerated with heat.[3] | Relatively rapid (1-2 hours). | Can range from 30 minutes to overnight. | Variable |

| Selectivity | Good for elastic fibers.[2] | High affinity for elastic fibers, but can also stain nuclei.[5] | Good for both thick and thin fibers. | Stains elastic fibers, mast cells, and beta cells.[1] |

| Stain Stability | Staining solution is volatile.[3] | Hematoxylin solution must be freshly prepared.[1] | Dye batches can vary in quality. | Staining solution has a short shelf life. |

Experimental Protocol: this compound Staining of Elastic Fibers

This protocol is adapted from the Victoria Blue method for elastic fiber staining.[3][4][6]

Materials and Reagents:

-

Paraffin-embedded tissue sections (4-5 µm)

-

Xylene or a suitable substitute

-

Ethanol (100%, 95%, and 70%)

-

Distilled water

-

Potassium permanganate solution (1%)

-

This compound (Victoria Blue) Staining Solution:

-

Victoria blue

-

Resorcinol

-

-

Van Gieson's Counterstain:

-

Acid fuchsin

-

Picric acid

-

-

Nuclear Fast Red (Kernechtrot) (alternative counterstain)[6][7]

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each, and finally 70% ethanol for 3 minutes.

-

Rinse well with distilled water.

-

-

Oxidation:

-

Bleaching:

-

Staining with this compound:

-

Differentiation:

-

Counterstaining:

-

Dehydration and Mounting:

-

Quickly dehydrate through 95% ethanol, followed by two changes of 100% ethanol.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Collagen: Red (with Van Gieson counterstain)[3]

-

Muscle and Cytoplasm: Yellow (with Van Gieson counterstain)[3]

-

Nuclei: Red/Pink (with Nuclear Fast Red counterstain)

Visualizations

Caption: Experimental workflow for this compound staining of elastic fibers.